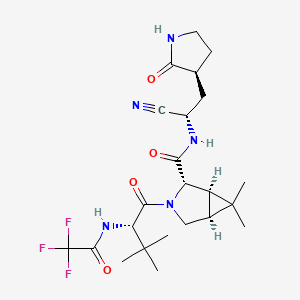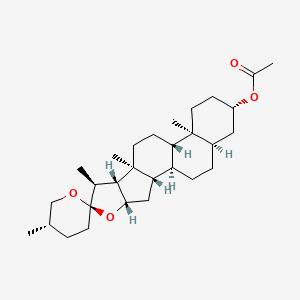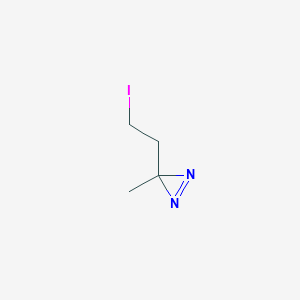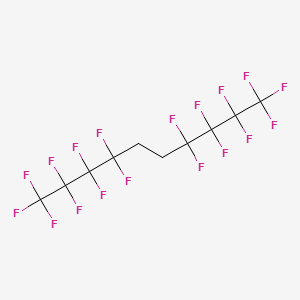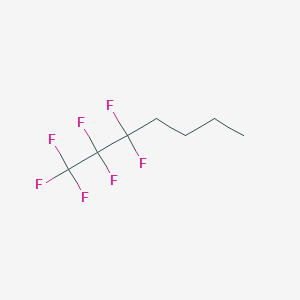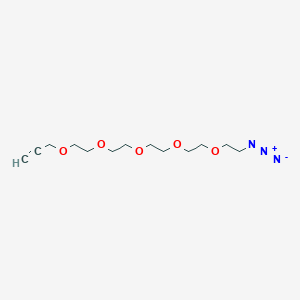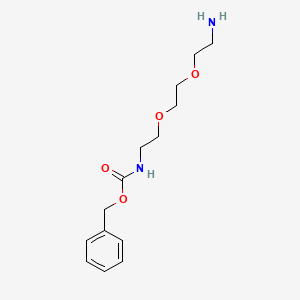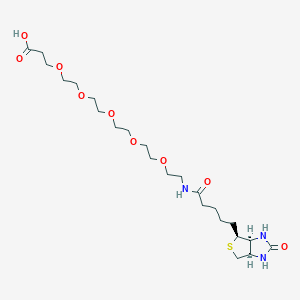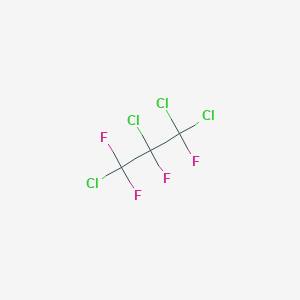
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane
Descripción general
Descripción
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is a perfluorinated alkane with the molecular formula C₁₀H₉F₁₃. This compound is characterized by the presence of thirteen fluorine atoms, which replace hydrogen atoms in the decane structure. The high fluorine content imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and low surface energy, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane can be synthesized through the fluorination of decane using elemental fluorine or other fluorinating agents. The process typically involves:
Direct Fluorination: This method uses elemental fluorine (F₂) in the presence of a catalyst, such as cobalt trifluoride (CoF₃), at elevated temperatures. The reaction is highly exothermic and requires careful control to prevent decomposition.
Electrochemical Fluorination: This method involves the electrolysis of decane in a solution of hydrogen fluoride (HF) and potassium fluoride (KF). The process is conducted at low temperatures and provides a controlled environment for fluorination.
Industrial Production Methods: Industrial production of this compound typically employs electrochemical fluorination due to its scalability and safety. The process involves:
- Electrolysis of decane in anhydrous HF.
- Use of nickel or steel electrodes.
- Application of a direct current to facilitate the fluorination reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction Reactions: Reduction can occur using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this is less common due to the stability of the carbon-fluorine bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as NaOH or KOH in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Strong reducing agents like LiAlH₄ in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile, products can include partially fluorinated alkanes or alcohols.
Reduction Products: Typically, partially fluorinated alkanes with fewer fluorine atoms.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane has several applications in scientific research:
Chemistry: Used as a solvent for highly reactive species due to its chemical inertness.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fluorinated surfactants and coatings, providing hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is primarily based on its physical properties rather than chemical reactivity. Its high fluorine content leads to:
Hydrophobic and Oleophobic Effects: The compound repels water and oils, making it useful in coatings and surfactants.
Thermal Stability: The strong carbon-fluorine bonds provide resistance to thermal degradation.
Chemical Inertness: The compound is resistant to most chemical reactions, making it a stable solvent and additive.
Comparación Con Compuestos Similares
Perfluorodecane (C₁₀F₂₂): Fully fluorinated decane with similar properties but higher fluorine content.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tetradecafluorohexane (C₆H₂F₁₄): A shorter chain perfluorinated alkane with similar chemical inertness and thermal stability.
Uniqueness: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is unique due to its specific balance of fluorine content and chain length, providing a combination of hydrophobicity, thermal stability, and chemical inertness that is optimal for certain applications, such as specialized coatings and surfactants.
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F13/c1-2-3-4-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVVMPBOVPRQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)6(CH2)4H, C10H9F13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611905 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154478-86-1 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



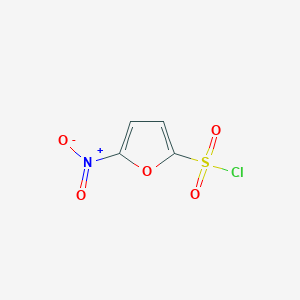
![2-Amino-7-chlorobenzo[d]thiazol-4-ol](/img/structure/B3392331.png)

